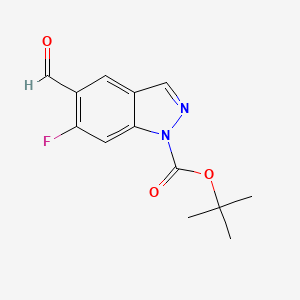

tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC18323372

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FN2O3 |

|---|---|

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | tert-butyl 6-fluoro-5-formylindazole-1-carboxylate |

| Standard InChI | InChI=1S/C13H13FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-7H,1-3H3 |

| Standard InChI Key | ZAFNZUTVQXGACM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)C=O)F |

Introduction

Tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is an organic compound belonging to the indazole class, characterized by a fused benzene and pyrazole ring. This compound features a tert-butyl ester group at the 1-position, a formyl group at the 5-position, and a fluorine atom at the 6-position of the indazole ring. Its unique structural attributes make it a promising candidate for medicinal chemistry applications, particularly in drug design and development.

Synthesis and Chemical Modifications

The synthesis of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate typically involves multiple steps, allowing for the controlled introduction of functional groups. These methods are crucial for maintaining the desired structural features while enhancing its reactivity and selectivity towards biological targets.

Biological Activity and Potential Applications

Indazole derivatives, including tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate, have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of formyl and fluorine groups may enhance interactions with biological targets, potentially modulating enzyme activity or receptor binding. Preliminary research suggests interactions with specific enzymes or receptors, which could lead to therapeutic applications.

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Tert-butyl 6-fluoro-4-formyl-1H-indazole-1-carboxylate | Formyl group at the 4-position instead of 5-position |

| Tert-butyl 5-amino-1H-indazole-1-carboxylate | Amino group instead of a formyl group |

| Tert-butyl 6-bromo-5-formyl-1H-indazole-1-carboxylate | Bromine instead of fluorine at the 6-position |

Research Findings and Future Directions

Studies on the interactions of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate with biological targets are crucial for understanding its mechanism of action. Further research is needed to elucidate these interactions and their implications for therapeutic applications. The unique arrangement of functional groups in this compound makes it an attractive candidate for drug development and medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume